molecular formula C17H18ClN3O3 B252257 N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Numéro de catalogue B252257
Poids moléculaire: 347.8 g/mol
Clé InChI: OWBYMGZJOWMZDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses, hematopoiesis, and inflammation. CP-690,550 is a potent inhibitor of JAK3, which is primarily expressed in immune cells, and has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mécanisme D'action

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling and the inhibition of immune cell activation and proliferation.
Biochemical and physiological effects:
N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to reduce the levels of inflammatory cytokines and chemokines in vitro and in vivo, and to inhibit the activation and proliferation of T cells and B cells. It has also been shown to reduce the severity of disease in animal models of autoimmune and inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell signaling and function. However, it is important to note that N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide may have off-target effects on other JAK family members, such as JAK1 and JAK2, which could affect the interpretation of experimental results.

Orientations Futures

1. Further studies are needed to investigate the long-term safety and efficacy of N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide in human clinical trials.
2. Combination therapy with N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide and other immunomodulatory agents may enhance its therapeutic potential in autoimmune and inflammatory diseases.
3. The development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects could lead to the discovery of new therapeutic agents for immune-mediated diseases.
4. The role of JAK3 in other physiological processes, such as hematopoiesis and development, warrants further investigation.
5. The use of N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide as a research tool to study the role of JAK3 in immune cell signaling and function could lead to the discovery of new targets for therapeutic intervention in immune-mediated diseases.

Méthodes De Synthèse

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide can be synthesized by several methods, including the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-chlorophenoxyacetyl chloride in the presence of triethylamine, followed by the reaction with 2-aminoethylamine. The product can be purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the production of various cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-12, and interferon-gamma, which are involved in the pathogenesis of these diseases.

Propriétés

Formule moléculaire

C17H18ClN3O3

Poids moléculaire

347.8 g/mol

Nom IUPAC

N-[2-[[2-(2-chlorophenoxy)acetyl]amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O3/c1-12-6-7-13(10-21-12)17(23)20-9-8-19-16(22)11-24-15-5-3-2-4-14(15)18/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,23)

Clé InChI

OWBYMGZJOWMZDM-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2Cl

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2Cl

Solubilité

52.2 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.